Ethyl 3-cyclopropyl-2-methylacrylate
Overview
Description
Ethyl 3-cyclopropyl-2-methylacrylate is an organic compound with the molecular formula C9H14O2. It is a derivative of acrylate, characterized by the presence of a cyclopropyl group and a methyl group attached to the acrylate moiety. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyclopropyl-2-methylacrylate can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with ethyl acrylate in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclopropyl-2-methylacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate group to an alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-cyclopropyl-2-methylacrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 3-cyclopropyl-2-methylacrylate involves its interaction with various molecular targets and pathways. In biological systems, it may act as a substrate for enzymes, leading to the formation of reactive intermediates that can participate in further biochemical reactions. The cyclopropyl group can also influence the compound’s reactivity and stability, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
Similar Compounds
Ethyl acrylate: Lacks the cyclopropyl and methyl groups, making it less sterically hindered.
Methyl 3-cyclopropyl-2-methylacrylate: Similar structure but with a methyl ester instead of an ethyl ester.
Cyclopropylmethyl acrylate: Contains a cyclopropyl group but lacks the methyl group on the acrylate moiety .
Uniqueness
This compound is unique due to the presence of both cyclopropyl and methyl groups, which can significantly influence its chemical reactivity and physical properties. These structural features make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl (E)-3-cyclopropyl-2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-11-9(10)7(2)6-8-4-5-8/h6,8H,3-5H2,1-2H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWDAKNKHDDUPA-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1CC1)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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